molecular formula C30H38F2N2O7S2 B1195610 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylprop-2-enyl)piperazine;methanesulfonic acid CAS No. 77862-93-2

1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylprop-2-enyl)piperazine;methanesulfonic acid

Cat. No. B1195610
CAS RN: 77862-93-2
M. Wt: 640.8 g/mol
InChI Key: GETNYSZHXJZOLF-UHFFFAOYSA-N
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Description

This compound, also known as CHEBI:92197 , is a diarylmethane . It has a molecular formula of C28H30F2N2O and an average mass of 448.548 . The InChI string is InChI=1S/C28H30F2N2O/c29-26-12-8-24(9-13-26)28(25-10-14-27(30)15-11-25)33-22-21-32-19-17-31(18-20-32)16-4-7-23-5-2-1-3-6-23/h1-15,28H,16-22H2 .


Molecular Structure Analysis

The molecular structure of this compound includes two fluorophenyl groups attached to a methoxyethyl group, which is connected to a piperazine ring. This ring is further linked to a phenylprop-2-enyl group .

Scientific Research Applications

Synthesis and Chemical Properties

  • Scale-Up Synthesis: This compound, known as GBR-12909, is a dopamine uptake inhibitor. A robust process for its preparation in kilogram quantities was developed, focusing on eliminating chromatographic purifications, minimizing environmentally unacceptable reagents, and improving overall yield (Ironside et al., 2002).
  • Chiral Hydroxyl-Containing Derivatives: Optically pure hydroxylated derivatives of GBR 12909 were synthesized and evaluated, showing substantial enantioselectivity. These derivatives interact differently with the dopamine and serotonin transporters depending on their configuration (Hsin et al., 2002).

Biological Activity and Potential Therapeutic Applications

  • Dopamine Transporter Affinity: Various derivatives of GBR 12909 have been synthesized to study their binding affinity for dopamine and serotonin transporters. These studies are essential for understanding the compound's potential as a therapeutic agent in treating conditions like cocaine addiction (Lewis et al., 2003).
  • Antioxidant Properties: Compounds containing the 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine structure have been evaluated for their antioxidant properties. This research offers insights into the potential health benefits and applications of these compounds (Malík et al., 2017).

Radiopharmaceutical Applications

  • Synthesis of [18F]GBR 12909: This research involves the preparation of a fluorine-18 labeled version of GBR 12909, which is a potent dopamine reuptake inhibitor. Such radiolabeled compounds have significant applications in medical imaging, particularly in studying brain disorders (Haka & Kilbourn, 1990).

properties

IUPAC Name

1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylprop-2-enyl)piperazine;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30F2N2O.2CH4O3S/c29-26-12-8-24(9-13-26)28(25-10-14-27(30)15-11-25)33-22-21-32-19-17-31(18-20-32)16-4-7-23-5-2-1-3-6-23;2*1-5(2,3)4/h1-15,28H,16-22H2;2*1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GETNYSZHXJZOLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)O.CS(=O)(=O)O.C1CN(CCN1CCOC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)CC=CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H38F2N2O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10273940
Record name Piperazine, 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenyl-2-propen-1-yl)-, methanesulfonate (1:2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10273940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

640.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylprop-2-enyl)piperazine;methanesulfonic acid

CAS RN

77862-93-2
Record name Piperazine, 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenyl-2-propen-1-yl)-, methanesulfonate (1:2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10273940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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